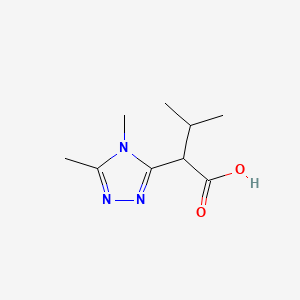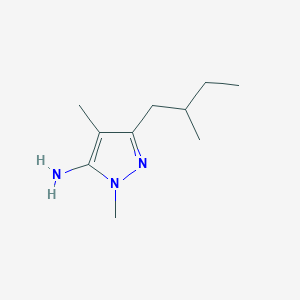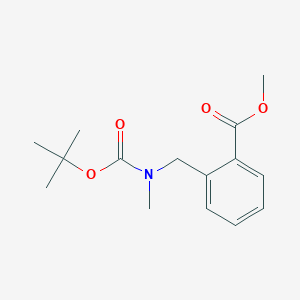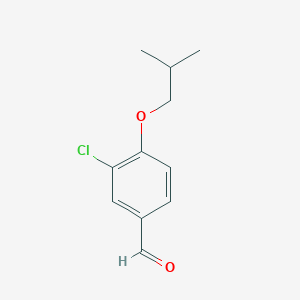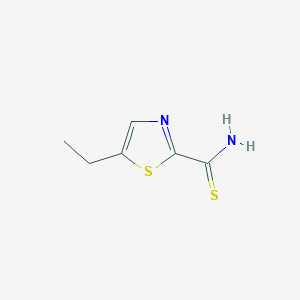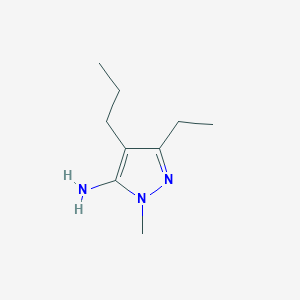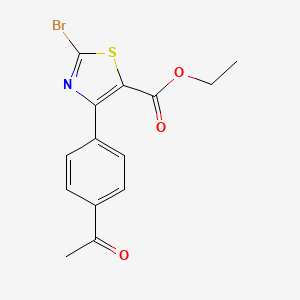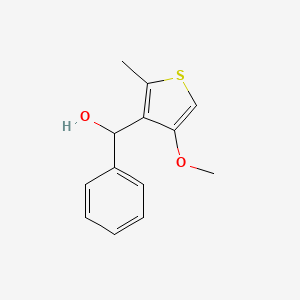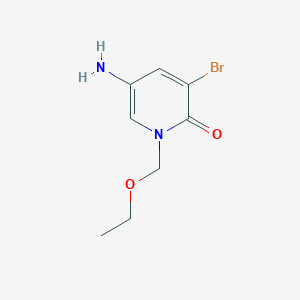
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, a bromine atom, and an ethoxymethyl group attached to a dihydropyridinone ring
Vorbereitungsmethoden
The synthesis of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routesThe reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield 5-amino-3-azido-1-(ethoxymethyl)-1,2-dihydropyridin-2-one .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups in the compound allow it to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes and the induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but includes a pyrazole ring and a tert-butyl group instead of an ethoxymethyl group.
5-Amino-3-bromo-1-(ethoxymethyl)-4-methylpyridin-2-one: This compound has an additional methyl group on the pyridinone ring, which can affect its reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H11BrN2O2 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3 |
InChI-Schlüssel |
UZALITPVMQSEQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN1C=C(C=C(C1=O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
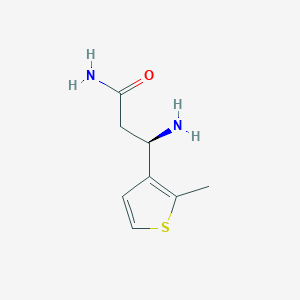
![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
